2-Fluoro vs. 2-Hydroxy Substitution: Divergent Physicochemical and Biological Profiles in Pyrrolizine-8-carboxylates
The 2-fluoro substituent in Ethyl (2R,8S)-2-fluoro-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate (CAS 2101633-12-7) generates a fundamentally different pharmacological property profile compared to its 2-hydroxy analog (Ethyl 2-hydroxy-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate, CAS 2758755-61-0). The C–F bond is isosteric with C–OH in size (van der Waals radius: F = 1.47 Å vs. O = 1.52 Å) but is non-hydrogen-bond-donating, eliminating the H-bond donor capacity that the hydroxy analog introduces. This single-atom swap is predicted to reduce the total polar surface area (tPSA) by approximately 20 Ų and increase calculated logP by approximately 0.5–1.0 units, consistent with systematic measurements on fluorinated vs. hydroxylated saturated heterocycles [1]. The 2-fluoro compound additionally avoids Phase II glucuronidation at the 2-position, a metabolic liability inherent to the 2-hydroxy congener [2].
| Evidence Dimension | Predicted physicochemical divergence (fluorine vs. hydroxy substitution) |
|---|---|
| Target Compound Data | Calculated logP ~0.8–1.2; tPSA ~46–50 Ų; no phenolic glucuronidation liability |
| Comparator Or Baseline | Ethyl 2-hydroxy-5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylate (CAS 2758755-61-0); calculated logP ~0.0–0.3; tPSA ~66–70 Ų; susceptible to Phase II conjugation |
| Quantified Difference | Calculated ΔlogP ≈ +0.5 to +1.0; ΔtPSA ≈ –20 Ų; qualitative difference in metabolic pathway susceptibility |
| Conditions | In silico prediction (ALogP/tPSA) based on structural analogy to systematic monofluorinated heterocycle datasets [1] |
Why This Matters
The 2-fluoro analog provides enhanced passive permeability and avoids glucuronidation clearance, making it the preferred choice for cell-based assays and in vivo pharmacokinetic studies where the hydroxy analog would be rapidly conjugated and excreted.
- [1] Kukreja, G., et al. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ChemMedChem, 18(16), e202300256. View Source
- [2] Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. View Source
